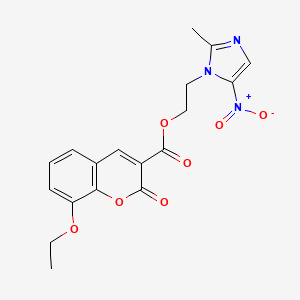

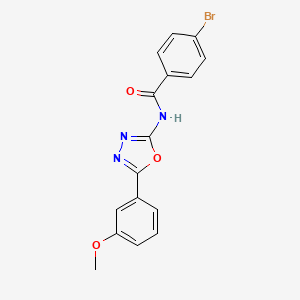

8-エトキシ-2-オキソ-2H-クロメン-3-カルボン酸2-(2-メチル-5-ニトロ-1H-イミダゾール-1-イル)エチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

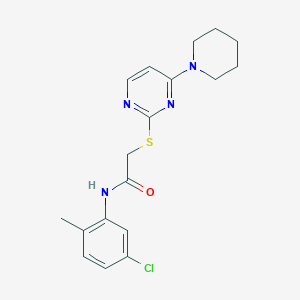

The compound is a derivative of metronidazole, which is a commonly used antibiotic. Metronidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s also known as 1, 3-diazole .

Synthesis Analysis

While specific synthesis methods for this compound are not available, metronidazole derivatives are generally prepared via the reaction of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl chloride with selected substituted piperazines in the presence of a base .科学的研究の応用

ジアルジア症およびトリコモナス症に対する活性

- 用途: この化合物は、ジアルジアおよびトリコモナスの両方に対して抗寄生虫活性を示しています。 研究者らは、これらの感染症に対する治療薬としての可能性を調査しています .

低酸素組織イメージングのための放射線増感

- 用途: この化合物のニトロイミダゾール部分は、低酸素組織のイメージングのための潜在的な部位選択的放射線増感剤となっています。 研究者らは、癌治療の転帰を改善するために、放射線療法との併用を検討しています .

抗菌特性

- 用途: 研究者らは、この化合物が特定の細菌株に対して抗菌効果を示すかどうかを調査しています。 その独特の構造は、既存の抗生物質に比べて利点がある可能性があります .

抗炎症の可能性

- 用途: この化合物の化学構造は、潜在的な抗炎症特性を示唆しています。 研究者らは、炎症性経路と免疫応答に対するその影響を研究しています .

歯科用メトロニダゾール誘導体

- 用途: メトロニダゾールの誘導体として、この化合物は口腔衛生に用途がある可能性があります。 研究者らは、口腔病原体に対する有効性と歯肉病に対する局所剤としての可能性を検討しています .

法医学および毒性学分析

- 用途: この化合物は、品質管理と識別のための分析標準として機能します。 これは、生物学的サンプル中の関連化合物を検出および定量化するのに役立ちます .

作用機序

Target of Action

The compound contains an imidazole ring , which is known to interact with various biological targets . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .

Mode of Action

The mode of action of imidazole derivatives often involves their interaction with the target’s active site, leading to inhibition or activation of the target . The nitro group in the compound can be reduced in an anaerobic environment, producing cytotoxic compounds that inhibit DNA synthesis . .

Biochemical Pathways

Imidazole derivatives can affect various biochemical pathways depending on their specific targets . For instance, they can interfere with DNA synthesis in bacteria, disrupt cell wall synthesis, or inhibit enzymes involved in critical metabolic pathways

Pharmacokinetics

Imidazole derivatives are generally known for their good solubility in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. Given the broad range of activities associated with imidazole derivatives, the compound could potentially lead to various molecular and cellular effects . .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of the compound. For instance, the reduction of the nitro group in the compound, which is crucial for its cytotoxic activity, occurs in an anaerobic environment . .

特性

IUPAC Name |

2-(2-methyl-5-nitroimidazol-1-yl)ethyl 8-ethoxy-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O7/c1-3-26-14-6-4-5-12-9-13(18(23)28-16(12)14)17(22)27-8-7-20-11(2)19-10-15(20)21(24)25/h4-6,9-10H,3,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLQFJIKBRWHPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OCCN3C(=NC=C3[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2417326.png)

![4-ethoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2417331.png)

![2-(4-acetylphenyl)-4-[2-(4-chlorophenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2417333.png)

![1-(4-bromophenyl)-5-(2,4-difluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2417335.png)

![Methyl (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoate;hydrochloride](/img/structure/B2417345.png)